Cas no 1341750-78-4 (3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride)
![3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1341750-78-4x500.png)
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride 化学的及び物理的性質
名前と識別子
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- Piperidine, 3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methyl-
- 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
- 3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride
- 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidinedihydrochloride
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- インチ: 1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H
- InChIKey: QAWAGLMFLVCLEP-UHFFFAOYSA-N
- ほほえんだ: Cl[H].Cl[H].O(C([H])([H])[H])C([H])([H])C([H])([H])N1C([H])=NN=C1C1(C([H])([H])[H])C([H])([H])N([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 226
- トポロジー分子極性表面積: 52
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678473-1g |
3-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)-3-methylpiperidine dihydrochloride |
1341750-78-4 | 98% | 1g |
¥3664.00 | 2024-08-09 |
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochlorideに関する追加情報
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride: A Comprehensive Overview
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride, with the CAS number 1341750-78-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine and triazole, two important scaffolds known for their diverse biological activities. The presence of a methoxyethyl group and the dihydrochloride salt form further enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.
The structure of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride is characterized by a central piperidine ring substituted with a methyl group at the 3-position and a triazole moiety at the 4-position. The triazole ring is further functionalized with a 2-methoxyethyl group, which imparts additional hydrophilicity and enhances the compound's solubility in aqueous media. The dihydrochloride salt form ensures better stability and bioavailability, making it suitable for pharmaceutical formulations.
Recent studies have highlighted the potential of this compound in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride exhibits potent activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. This property makes it a potential candidate for the treatment of conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological effects, this compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising lead compound for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride has been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. Its metabolism primarily occurs via hepatic pathways, with major metabolites being excreted in urine and feces.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.
The synthesis of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the formation of the piperidine ring via amination reactions followed by functionalization with the triazole moiety using appropriate coupling reagents. The final step involves salt formation with hydrochloric acid to produce the desired dihydrochloride salt.
In conclusion, 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride (CAS number 1341750-78-4) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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